molecular formula C16H13FN4O3S3 B6552206 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 1040679-42-2

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B6552206
CAS No.: 1040679-42-2
M. Wt: 424.5 g/mol
InChI Key: VZZUJYCSGZKMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a pyrimidine-based acetamide derivative featuring a thiophene sulfonyl moiety and a 2-fluorophenyl substituent. Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S3/c17-10-4-1-2-5-11(10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-6-3-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZUJYCSGZKMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule belonging to the class of sulfonamide derivatives. Its structure includes a pyrimidine ring, a thiophene moiety, and a fluorophenyl acetamide group, which suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12F2N4O3S3C_{16}H_{12}F_{2}N_{4}O_{3}S_{3}, with a molecular weight of approximately 442.5 g/mol. The presence of functional groups such as the thiophene sulfonamide and the fluorophenyl acetamide indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC16H12F2N4O3S3C_{16}H_{12}F_{2}N_{4}O_{3}S_{3}
Molecular Weight442.5 g/mol
StructureChemical Structure

Biological Activity

The biological activity of this compound can be inferred from related compounds and structural analogs:

  • Antimicrobial Activity : Similar sulfonamide derivatives have shown significant antimicrobial properties, inhibiting bacterial growth through enzyme inhibition in folate synthesis pathways.
  • Anticancer Potential : Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, some pyrimidine analogs have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
  • Anti-inflammatory Effects : Compounds containing thiophene moieties are often explored for their anti-inflammatory properties, potentially modulating inflammatory cytokines and pathways.

Case Studies

  • Pyrimidine Nucleosides : Research on chloroethyl pyrimidine nucleosides indicated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting that structural modifications in pyrimidines can lead to enhanced anticancer activity .
  • Ferrocene-Pyrimidine Conjugates : A study on ferrocene-pyrimidine conjugates highlighted their antiplasmodial activities against Plasmodium falciparum, indicating that similar structural features may confer biological activity relevant to infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Features

The target compound’s core consists of:

  • Pyrimidine ring with amino and thiophene sulfonyl groups at positions 4 and 3.
  • Sulfanyl linker connecting the pyrimidine to an acetamide group.
  • 2-Fluorophenyl substituent on the acetamide nitrogen.

Key analogs and their differences include:

Table 1: Structural Comparison with Analogs
Compound (CAS/ID) Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key References
Target Compound (hypothetical) Pyrimidine-sulfanyl-acetamide 4-amino-5-(thiophene-2-sulfonyl)pyrimidinyl; N-(2-fluorophenyl) ~424.49* Extrapolated
2-{[4-Amino-5-(thiophene-2-sulfonyl)... (1008108-55-1) Pyrimidine-sulfanyl-acetamide 4-amino-5-(thiophene-2-sulfonyl)pyrimidinyl; N-(3-fluorophenyl) 424.49 [6]
N-(Diphenylmethyl)-2-{[4-(thiophen-2-yl)... (505057-51-2) Pyrimidine-sulfanyl-acetamide 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidinyl; N-(diphenylmethyl) 485.54 [16]
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)... (CAS: 866866-07-1) Pyrimidine-sulfanyl-acetamide 5-(tosyl)-6-oxopyrimidinyl; N-(2-chlorophenyl) Not provided [21]
3-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)... (Compound 30) Triazole-sulfanyl-propenamide Triazole core ; propenamide linker; N-(2-fluorophenyl) Not provided [2]
AS111 (1,2,4-Triazole derivative) Triazole-sulfanyl-acetamide 4-amino-5-(2-pyridyl)triazolyl; N-(m-tolyl) Toxicity LD50: 1000 mg/kg [13]

Notes:

  • The position of fluorine on the phenyl ring (e.g., 2- vs.
  • Thiophene sulfonyl vs. tosyl (p-methylphenyl sulfonyl) : The thiophene group may enhance π-stacking interactions, while tosyl groups improve metabolic stability .
  • Pyrimidine vs. triazole cores : Pyrimidines are more rigid and planar, favoring interactions with enzyme active sites, whereas triazoles offer hydrogen-bonding versatility .

Key Differentiators

  • Unique Thiophene Sulfonyl-Pyrimidine Combination : Unlike tosyl or phenylsulfonyl analogs, the thiophene group may confer distinct electronic properties and bioavailability .
  • 2-Fluorophenyl vs. Other Halogenated Phenyls : The ortho-fluorine position could sterically hinder interactions compared to para-substituted analogs, impacting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.